6-amino-6H-3,1-benzoxazine-2,4-dione
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Overview
Description
6-amino-6H-3,1-benzoxazine-2,4-dione is a heterocyclic compound that features an oxazine ring fused with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-6H-3,1-benzoxazine-2,4-dione typically involves the reaction of isatic anhydride with amines. One common method is the reaction of isatic anhydride with 2-aminoarylnitriles in the presence of catalysts such as Rhodium complexes . Another approach involves the Pd-catalyzed carbonylation of 2-bromoanilines with aryl isocyanates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-amino-6H-3,1-benzoxazine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-amino-6H-3,1-benzoxazine-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-amino-6H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one
- 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- 2-phenyl-4H-3,1-benzoxazin-4-one
Uniqueness
6-amino-6H-3,1-benzoxazine-2,4-dione is unique due to its specific structural features and the presence of both amino and oxazine functionalities. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C8H6N2O3 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
6-amino-6H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H6N2O3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-4H,9H2 |
InChI Key |
ADPYJOWNTORSNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)OC(=O)C2=CC1N |
Origin of Product |
United States |
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